molecular formula C21H18Cl2N4O2 B284262 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B284262
M. Wt: 429.3 g/mol
InChI Key: MDWUFKLFEAVOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as OC459, and it is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves its selective antagonism of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the hypothalamus. Activation of the orexin-1 receptor has been shown to promote wakefulness and arousal, and orexin-1 receptor antagonists have been shown to have sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile are primarily related to its selective antagonism of the orexin-1 receptor. This compound has been shown to have sedative and anxiolytic effects in animal models, and it has also been shown to reduce cocaine-seeking behavior in rats.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its selectivity for the orexin-1 receptor and its potential therapeutic applications in a variety of neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. One potential direction is the development of more selective and potent orexin-1 receptor antagonists with improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of orexin-1 receptor antagonists in a variety of neurological and psychiatric disorders, including insomnia, anxiety, depression, and addiction. Additionally, further research is needed to elucidate the precise mechanisms underlying the sedative and anxiolytic effects of orexin-1 receptor antagonists.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves several steps. The first step is the reaction of 2-chlorobenzyl chloride with sodium hydroxide to form 2-chlorobenzyl alcohol. This is followed by the reaction of 2-chlorobenzyl alcohol with 2-chlorophenol to form 2-[(2-chlorophenoxy)methyl]phenol. The next step involves the reaction of 2-[(2-chlorophenoxy)methyl]phenol with 3-chloro-4-fluoroaniline to form 5-[4-(3-chlorophenyl)-1-piperazinyl]-2-[(2-chlorophenoxy)methyl]phenol. Finally, the compound is cyclized to form 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the orexin-1 receptor, which has been implicated in a variety of neurological and psychiatric disorders. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in the treatment of insomnia, anxiety, depression, and addiction.

properties

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H18Cl2N4O2/c22-15-4-3-5-16(12-15)26-8-10-27(11-9-26)21-18(13-24)25-20(29-21)14-28-19-7-2-1-6-17(19)23/h1-7,12H,8-11,14H2

InChI Key

MDWUFKLFEAVOEZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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